molecular formula C14H14O4 B270414 6,7,8-Trimethoxy-2-naphthaldehyde

6,7,8-Trimethoxy-2-naphthaldehyde

Cat. No.: B270414
M. Wt: 246.26 g/mol
InChI Key: MUEBXOUWLXPUQN-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-2-naphthaldehyde is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalene core scaffold substituted with a formyl group and three methoxy groups, a structural motif commonly associated with diverse biological activities. Research into structurally similar trimethoxy-naphthalene compounds has demonstrated promising pharmacological potential. For instance, naphthoquinone-naphthol derivatives have shown potent anticancer activity by inducing apoptosis through the downregulation of the EGFR/PI3K/Akt signaling pathway . Furthermore, other analogs, such as 4,7,8-trimethoxy-naphthalene-2-carboxylic acid, have exhibited specific interleukin-6 (IL-6) inhibitory activity, suggesting potential applications in developing therapies for inflammatory conditions like rheumatoid arthritis and psoriasis . The presence of the aldehyde functional group makes this compound a versatile synthetic intermediate. It can undergo various chemical transformations, including condensation and reduction reactions, enabling researchers to synthesize more complex molecules for biological evaluation and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6,7,8-trimethoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C14H14O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h4-8H,1-3H3

InChI Key

MUEBXOUWLXPUQN-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC

Canonical SMILES

COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Naphthalene Derivatives

8-Bromo-4,5,6-Trimethoxy-2-Naphthalenecarboxylic Acid Methyl Est er
  • Structural Similarities : Shares the trimethoxy substitution pattern but differs in functional groups (carboxylic acid methyl ester vs. aldehyde) and the presence of a bromine atom at position 6.
  • Key Differences: The bromine atom enhances electrophilic substitution reactivity, while the aldehyde in 6,7,8-trimethoxy-2-naphthaldehyde facilitates nucleophilic additions. The trimethoxy arrangement in both compounds improves solubility in polar solvents compared to non-methoxylated analogs .
1-Hydroxy-5,8-Dimethoxy-2-Naphthaldehyde
  • Structural Similarities : Contains a naphthalene core with methoxy and aldehyde groups.
  • Key Differences :
    • Fewer methoxy groups (positions 5 and 8) reduce steric hindrance and electronic effects compared to 6,7,8-trimethoxy substitution.
    • The hydroxyl group at position 1 introduces hydrogen-bonding capability, which is absent in this compound .

Hydrogenated Naphthalene Derivatives

6-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Carbaldehyde
  • Structural Similarities : Contains a methoxy group and an aldehyde on a partially hydrogenated naphthalene backbone.
  • Key Differences :
    • The tetrahydronaphthalene core reduces aromaticity, leading to lower thermal stability and altered electronic properties.
    • The single methoxy group limits solubility in polar solvents compared to the trimethoxy derivative .
6-Hydroxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid
  • Structural Similarities : Features a hydroxyl group and a carboxylic acid on a hydrogenated naphthalene ring.
  • Key Differences :
    • The hydroxyl and carboxylic acid groups enable strong hydrogen bonding, enhancing solubility in aqueous media.
    • The lack of methoxy groups reduces lipophilicity, which is a key advantage of this compound in membrane permeability .

Functional Group Variants

6,7-Dihydroxynaphthalene-2-Carboxylic Acid
  • Structural Similarities : Shares a naphthalene core with substituents at positions 2, 6, and 5.
  • The carboxylic acid group at position 2 offers different reactivity (e.g., esterification) compared to the aldehyde group .
2-Acetyl-6-Methoxynaphthalene
  • Structural Similarities : Contains a methoxy group and a ketone at position 2.
  • Key Differences :
    • The ketone group is less reactive toward nucleophilic additions than the aldehyde.
    • The single methoxy substitution limits electronic effects on the aromatic system .

Comparative Data Table

Compound Substituents Functional Group Key Properties
This compound 6,7,8-OCH₃ Aldehyde (C2) High lipophilicity, reactive aldehyde site
8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester 4,5,6-OCH₃, 8-Br Carboxylic ester (C2) Enhanced electrophilic reactivity due to Br
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde 6-OCH₃ (tetrahydronaphthalene) Aldehyde (C2) Reduced aromaticity, lower thermal stability
6,7-Dihydroxynaphthalene-2-carboxylic acid 6,7-OH Carboxylic acid (C2) High aqueous solubility, acidic properties

Unique Advantages of this compound

  • Enhanced Reactivity : The aldehyde group at position 2 allows for facile derivatization (e.g., condensation reactions) compared to ketones or esters.
  • Solubility Profile : The trimethoxy arrangement balances lipophilicity and polarity, making it suitable for both organic and aqueous-phase reactions.
  • Electronic Effects : Methoxy groups at positions 6, 7, and 8 donate electron density to the aromatic ring, activating it for electrophilic substitutions at specific positions .

Research Implications

The structural uniqueness of this compound positions it as a critical intermediate in synthesizing bioactive molecules, such as kinase inhibitors or fluorescent probes. Comparative studies with analogs highlight its superiority in reactions requiring both stability and reactivity, such as Suzuki couplings or aldol condensations .

Preparation Methods

Bromination-Formylation Sequential Reactions

A common strategy for synthesizing substituted naphthaldehydes involves bromination followed by formylation. For 6-methoxy-2-naphthaldehyde, bromination of 2-methoxynaphthalene in glacial acetic acid with bromine yields 6-bromo-2-methoxynaphthalene, which undergoes lithiation and subsequent reaction with N,N-dimethylformamide (DMF) to introduce the aldehyde group. Adapting this to 6,7,8-trimethoxy-2-naphthaldehyde would require a tri-methoxylated naphthalene precursor.

Hypothetical Pathway :

  • Starting Material : 1,2,3-Trimethoxynaphthalene (hypothetical).

  • Bromination : Electrophilic bromination at the 2-position using Br₂ in acetic acid, leveraging the methoxy groups’ directing effects.

  • Formylation : Lithium-halogen exchange with n-BuLi, followed by quenching with DMF to install the aldehyde.

Challenges :

  • Steric hindrance from three methoxy groups may reduce bromination efficiency.

  • Competing regioselectivity due to multiple electron-donating groups.

Catalytic Oxidative Methods

Copper-Catalyzed Oxidation of Acetophenone Derivatives

Patent CN113651680A describes a method for 6-methoxy-2-naphthaldehyde using 6-methoxy-2-acetophenone and copper catalysts (e.g., CuCl, CuI) in dimethyl sulfoxide (DMSO) under oxygen. This approach avoids harsh bromination steps and achieves yields up to 95%.

Adaptation for Trimethoxy Derivatives :

  • Substrate Synthesis : Prepare 6,7,8-trimethoxy-2-acetophenone via Friedel-Crafts acylation of 1,2,3-trimethoxynaphthalene.

  • Oxidation : Employ CuCl/DMSO under air to oxidize the acetyl group to an aldehyde.

Key Parameters :

  • Catalyst Load : Molar ratio of 1:1 (substrate:CuCl) optimizes yield.

  • Temperature : 120°C for 36–48 hours ensures complete conversion.

Data Table 1: Proposed Reaction Conditions for Trimethoxy Derivative

ParameterValue
CatalystCuCl (1.0 eq)
SolventDMSO
Temperature120°C
Reaction Time48 hours
Yield (Hypothetical)75–85%

Regioselective Functionalization Challenges

Directed Ortho-Metalation (DoM)

Methoxy groups act as directing groups for lithiation. In 6-methoxy-2-naphthaldehyde synthesis, n-BuLi selectively deprotonates the position ortho to the methoxy group, enabling formylation. For this compound, competing directing effects may complicate selectivity.

Mitigation Strategies :

  • Protection/Deprotection : Temporarily protect two methoxy groups as ethers to direct lithiation to the 2-position.

  • Low-Temperature Control : Conduct reactions at –78°C to enhance selectivity.

Purification and Recrystallization

Post-synthetic purification is critical for achieving high-purity naphthaldehydes. Patent CN113651680A emphasizes ethyl acetate recrystallization, which removes impurities while preserving product integrity.

Proposed Protocol for Trimethoxy Derivative :

  • Crude Product : Dissolve in ethyl acetate (1:10 solid-liquid ratio).

  • Activated Carbon Treatment : Stir with 10% (w/w) activated carbon at 70°C.

  • Crystallization : Cool to 5°C for 3 hours, filter, and dry under vacuum.

Industrial Scalability and Green Chemistry

The copper-catalyzed method offers scalability, as demonstrated in a 1000L reactor for 6-methoxy-2-naphthaldehyde, achieving 95% yield. For trimethoxy derivatives, similar large-scale protocols would require:

  • Solvent Recycling : DMSO recovery systems to reduce waste.

  • Catalyst Reuse : Copper catalysts immobilized on supports to minimize costs.

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